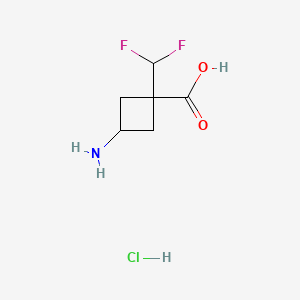
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a compound of significant interest in the field of chemistry due to its unique structural features and potential applications. The presence of both an amino group and a difluoromethyl group on the cyclobutane ring imparts distinct chemical properties to this molecule, making it a valuable subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the difluoromethylation of a suitable precursor. One common method includes the use of difluorocarbene reagents to introduce the difluoromethyl group onto the cyclobutane ring. This process often requires specific catalysts and reaction conditions to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Utilizing fluoroform for difluoromethylation in continuous flow has been reported as an effective method for producing such compounds . This approach allows for better control over reaction parameters and improved safety compared to batch processes.
化学反応の分析
Types of Reactions
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield a nitro compound, while reduction of the carboxylic acid group may produce an alcohol derivative.
科学的研究の応用
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds
作用機序
The mechanism by which 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-amino-1-cyclobutanecarboxylic acid: Lacks the difluoromethyl group but shares the cyclobutane ring and amino group.
Uniqueness
The presence of the difluoromethyl group in 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
特性
分子式 |
C6H10ClF2NO2 |
|---|---|
分子量 |
201.60 g/mol |
IUPAC名 |
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-4(8)6(5(10)11)1-3(9)2-6;/h3-4H,1-2,9H2,(H,10,11);1H |
InChIキー |
MWPIOYLDDAMZEX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C(F)F)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


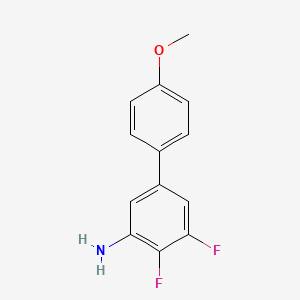

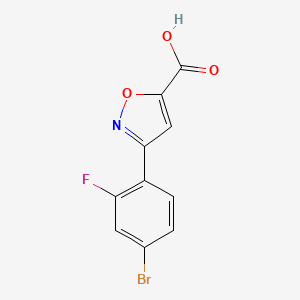

![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)

![rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)

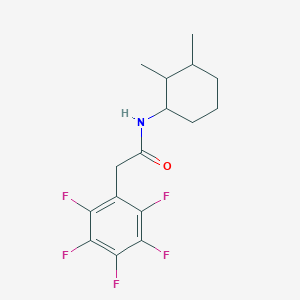
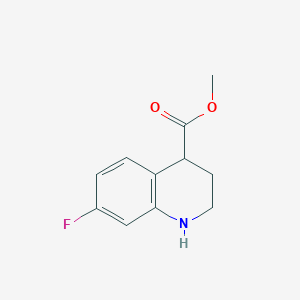
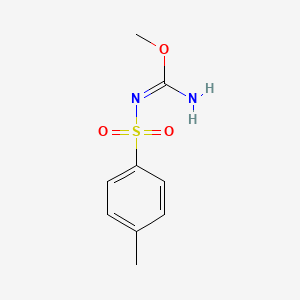
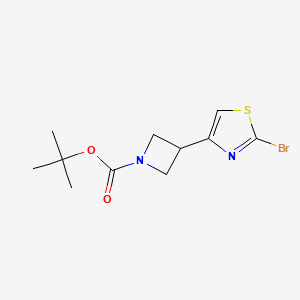
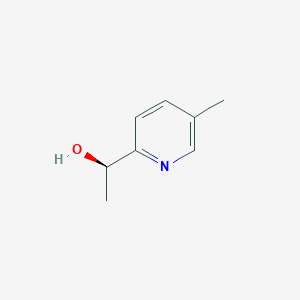
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-imidazol-4-amine](/img/structure/B13572784.png)
